Cas no 40353-58-0 (2-Amino-5-(4-nitrophenyl)thiazole)
2-Amino-5-(4-nitrophenyl)thiazole Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-Nitrophenyl)thiazol-2-amine
- 2-Amino-5-(4-nitrophenyl)thiazole
- 2-Thiazolamine, 5-(4-nitrophenyl)-
- CID 85812272
- AKOS037650960
- 5-(4-nitrophenyl)-thiazol-2-ylamine
- CS-WAA0127
- CS-15574
- 5-(4-nitrophenyl)-1,3-thiazol-2-amine
- CS-0035030
- SCHEMBL457744
- 40353-58-0
-
- Inchi: 1S/C9H7N3O2S/c10-9-11-5-8(15-9)6-1-3-7(4-2-6)12(13)14/h1-5H,(H2,10,11)
- InChI Key: BJKVXIXSKUDRGN-UHFFFAOYSA-N
- SMILES: S1C(N)=NC=C1C1C=CC(=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 221.02589765g/mol
- Monoisotopic Mass: 221.02589765g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 113
- XLogP3: 2.1
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: 448.4±20.0 °C at 760 mmHg
- Flash Point: 225.0±21.8 °C
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
2-Amino-5-(4-nitrophenyl)thiazole Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Amino-5-(4-nitrophenyl)thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM449906-100mg |
2-Thiazolamine, 5-(4-nitrophenyl)- |
40353-58-0 | 95%+ | 100mg |
$108 | 2022-12-31 | |
| Chemenu | CM449906-250mg |
2-Thiazolamine, 5-(4-nitrophenyl)- |
40353-58-0 | 95%+ | 250mg |
$180 | 2022-12-31 | |
| Chemenu | CM449906-1g |
2-Thiazolamine, 5-(4-nitrophenyl)- |
40353-58-0 | 95%+ | 1g |
$360 | 2022-12-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1105670-100mg |
5-(4-Nitrophenyl)thiazol-2-amine |
40353-58-0 | 95% | 100mg |
¥867.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1105670-250mg |
5-(4-Nitrophenyl)thiazol-2-amine |
40353-58-0 | 95% | 250mg |
¥1807.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1105670-1g |
5-(4-Nitrophenyl)thiazol-2-amine |
40353-58-0 | 95% | 1g |
¥3615.00 | 2024-05-15 | |
| Aaron | AR01CDGX-250mg |
2-Thiazolamine, 5-(4-nitrophenyl)- |
40353-58-0 | 95% | 250mg |
$157.00 | 2025-02-11 | |
| Aaron | AR01CDGX-100mg |
2-Thiazolamine, 5-(4-nitrophenyl)- |
40353-58-0 | 95% | 100mg |
$94.00 | 2025-02-11 | |
| Aaron | AR01CDGX-5g |
2-Thiazolamine, 5-(4-nitrophenyl)- |
40353-58-0 | 95% | 5g |
$1076.00 | 2025-02-11 | |
| Aaron | AR01CDGX-1g |
2-Thiazolamine, 5-(4-nitrophenyl)- |
40353-58-0 | 95% | 1g |
$304.00 | 2025-02-11 |
2-Amino-5-(4-nitrophenyl)thiazole Related Literature
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 2-Amino-5-(4-nitrophenyl)thiazole
Professional Introduction to 2-Amino-5-(4-nitrophenyl)thiazole (CAS No. 40353-58-0)
2-Amino-5-(4-nitrophenyl)thiazole, with the chemical formula C10H7N3O2S, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aromatic amine has garnered considerable attention due to its unique structural properties and potential applications in drug discovery and medicinal chemistry. The compound's molecular structure incorporates both thiazole and nitrophenyl moieties, which endow it with distinct electronic and steric characteristics that make it a valuable scaffold for developing novel therapeutic agents.
The CAS number 40353-58-0 serves as a unique identifier for this chemical entity, ensuring precise classification and referencing in scientific literature and industrial applications. The presence of both amino and nitro functional groups in the molecule suggests a high degree of reactivity, making it a versatile intermediate in organic synthesis. This reactivity has been leveraged in various synthetic pathways to construct more complex molecules with potential pharmacological activity.
In recent years, the exploration of thiazole derivatives has expanded significantly, driven by their broad spectrum of biological activities. Thiazole-based compounds have been reported to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer properties. Among these, 2-amino-5-(4-nitrophenyl)thiazole has shown promise as a precursor in the synthesis of molecules targeting specific disease pathways. For instance, its structural motif has been incorporated into kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.
The nitrophenyl group in 2-amino-5-(4-nitrophenyl)thiazole contributes to the molecule's electronic properties, influencing its interactions with biological targets. This feature has been exploited in the design of probes for biochemical assays and in the development of photoactivatable compounds for controlled drug release systems. The ability to modulate these interactions through structural modifications makes this compound an attractive candidate for further investigation.
Recent advancements in computational chemistry have enabled more efficient virtual screening of potential drug candidates. 2-Amino-5-(4-nitrophenyl)thiazole has been subjected to molecular docking studies to identify its binding affinity for various protein targets. These studies have revealed that the compound can interact with enzymes involved in metabolic pathways relevant to neurodegenerative diseases. This finding opens up new avenues for developing treatments targeting conditions such as Alzheimer's and Parkinson's disease.
The synthesis of 2-amino-5-(4-nitrophenyl)thiazole involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between thioamides and nitrobenzaldehydes, followed by cyclization steps to form the thiazole ring. Advances in catalytic methods have improved the efficiency of these reactions, reducing the environmental impact while maintaining high product quality.
In addition to its pharmaceutical applications, 2-amino-5-(4-nitrophenyl)thiazole has found utility in material science. Its ability to form stable complexes with metal ions makes it a candidate for developing coordination polymers with applications in catalysis and sensors. The nitro group's redox properties further enhance its potential as a building block for electrochemical devices.
The growing interest in green chemistry principles has prompted researchers to explore sustainable synthetic methodologies for 2-amino-5-(4-nitrophenyl)thiazole production. Biocatalytic approaches, utilizing enzymes or whole-cell systems, have been investigated as alternatives to traditional chemical synthesis. These methods offer advantages such as milder reaction conditions and reduced waste generation, aligning with global efforts towards sustainable industrial practices.
Evaluation of the compound's pharmacokinetic properties is essential before it can be translated into clinical applications. Studies have focused on its solubility, stability, and metabolic degradation pathways. Understanding these parameters helps in optimizing formulations for improved bioavailability and therapeutic efficacy. Additionally, toxicological assessments have been conducted to ensure safety margins for potential human use.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like 2-amino-5-(4-nitrophenyl)thiazole. Predictive models can assess molecular descriptors associated with biological activity, allowing researchers to prioritize compounds based on their potential success rates. This data-driven approach complements traditional experimental screening methods, enhancing the overall efficiency of drug development programs.
The versatility of 2-amino-5-(4-nitrophenyl)thiazole as a chemical scaffold continues to inspire innovation across multiple disciplines. Its role in medicinal chemistry underscores the importance of heterocyclic compounds in addressing unmet medical needs. As research progresses, new derivatives and analogs are likely to emerge, further expanding the therapeutic landscape enabled by this remarkable molecule.
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